cis-N-Boc-2-fluorocyclohexylamine
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Overview
Description
cis-N-Boc-2-fluorocyclohexylamine: is a fluorinated compound that has garnered significant interest in the fields of agrochemicals and pharmaceuticals. The incorporation of fluorine into organic molecules can significantly alter their chemical properties, such as polarity, pKa-value, conformation, and metabolic stability . This compound is particularly useful as a building block for chemical synthesis, allowing for the preparation of fluorinated analogs of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-N-Boc-2-fluorocyclohexylamine typically involves a cis-selective hydrogenation process. This method was developed by Glorius and coworkers and allows for the straightforward application in organic synthesis after simple deprotection . The reaction conditions generally involve the use of hydrogen gas and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions: cis-N-Boc-2-fluorocyclohexylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
cis-N-Boc-2-fluorocyclohexylamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-N-Boc-2-fluorocyclohexylamine involves its interaction with molecular targets and pathways in biological systems. The incorporation of fluorine can enhance the compound’s metabolic stability and alter its interaction with enzymes and receptors. This can lead to improved efficacy and reduced side effects in pharmaceutical applications .
Comparison with Similar Compounds
- cis-2-fluorocyclohexylamine
- cis-2-chlorocyclohexylamine
- cis-2-bromocyclohexylamine
- cis-2-iodocyclohexylamine
Comparison: cis-N-Boc-2-fluorocyclohexylamine is unique due to the presence of the Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and allows for selective deprotection in synthetic applications. Compared to other similar compounds, the fluorinated analog offers improved metabolic stability and altered chemical properties, making it a valuable building block in chemical synthesis .
Properties
Molecular Formula |
C11H20FNO2 |
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Molecular Weight |
217.28 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-fluorocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |
InChI Key |
JMBBUHQGZLAHBD-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1F |
Origin of Product |
United States |
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